An In-depth Technical Guide to 3-Amino-1λ⁶-thiane-1,1-dione Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Amino-1λ⁶-thiane-1,1-dione Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3-Amino-1λ⁶-thiane-1,1-dione hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific salt, this guide synthesizes information on the corresponding free base (CAS 117593-43-8), related sulfolane and thiane derivatives, and established principles of amine salt formation. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway, and potential analytical methodologies for its characterization. Furthermore, it explores the potential biological significance and applications of this class of compounds, drawing insights from the broader family of sulfone-containing molecules.
Introduction: The Scientific Rationale
The thiane ring system, a six-membered saturated heterocycle containing a sulfur atom, is a scaffold of significant interest in medicinal chemistry. When the sulfur atom is oxidized to a sulfone (as in a 1λ⁶-thiane-1,1-dione), the molecule's polarity, solubility, and metabolic stability can be significantly altered.[1] The introduction of an amino group provides a handle for further functionalization and can impart crucial pharmacodynamic and pharmacokinetic properties. The hydrochloride salt form is often utilized in drug development to improve a compound's stability, solubility, and bioavailability.
This guide focuses on 3-Amino-1λ⁶-thiane-1,1-dione hydrochloride, a molecule that combines these key structural features. While specific data for this exact hydrochloride salt is sparse in public databases, this document aims to provide a robust foundational understanding for researchers by extrapolating from the known properties of its free base and related analogs.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and properties.
Chemical Structure
The chemical structure of 3-Amino-1λ⁶-thiane-1,1-dione hydrochloride is depicted below. The core is a six-membered thiane ring with the sulfur atom in a sulfone oxidation state. An amino group is substituted at the 3-position, and this amine is protonated to form the hydrochloride salt.
Figure 2: Proposed high-level synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on common organic synthesis techniques for similar transformations. [2] Step 1: Synthesis of 3-Amino-1λ⁶-thiane-1,1-dione (Free Base)
-
Reaction Setup: To a solution of a suitable precursor, such as 3-oxotetrahydrothiopyran-1,1-dioxide, in a protic solvent like methanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Reduction: Introduce a reducing agent, for example, sodium cyanoborohydride, portion-wise at room temperature. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous acid solution. The pH is then adjusted to basic with a suitable base (e.g., sodium hydroxide) to liberate the free amine.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 3-Amino-1λ⁶-thiane-1,1-dione free base in a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether. [3]2. Acidification: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or dioxane) to the stirred solution of the amine at 0°C.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Analytical Workflow
Figure 3: Comprehensive analytical characterization workflow.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The proton and carbon chemical shifts will be influenced by the electron-withdrawing sulfone group and the protonated amino group.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the N-H stretching of the ammonium salt, S=O stretching of the sulfone, and C-H stretching of the aliphatic ring.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine, which can be compared to the theoretical values calculated from the molecular formula to confirm the empirical formula.
Potential Biological Significance and Applications
The sulfolane (the five-membered ring analog of thiane-1,1-dione) and thiane dioxide moieties are present in a number of biologically active compounds. [4][5][6]Their high polarity and ability to act as hydrogen bond acceptors can contribute to favorable interactions with biological targets.
-
Enzyme Inhibition: The rigid cyclic structure and the presence of a basic amino group make 3-Amino-1λ⁶-thiane-1,1-dione hydrochloride a potential scaffold for the design of enzyme inhibitors. The amino group can act as a key recognition element, while the sulfone can engage in hydrogen bonding interactions.
-
Central Nervousous System (CNS) Applications: Sulfone-containing compounds have been explored for their potential in treating CNS disorders. The physicochemical properties of 3-Amino-1λ⁶-thiane-1,1-dione hydrochloride may allow for blood-brain barrier penetration.
-
Building Block for Drug Discovery: Perhaps the most immediate application for this compound is as a versatile building block in the synthesis of more complex molecules. The primary amine can be readily derivatized to introduce a wide range of functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
While specific toxicity data for 3-Amino-1λ⁶-thiane-1,1-dione hydrochloride is not available, it should be handled with the standard precautions for a novel chemical entity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
3-Amino-1λ⁶-thiane-1,1-dione hydrochloride represents a promising, yet underexplored, chemical scaffold for researchers in drug discovery and medicinal chemistry. This guide has provided a comprehensive, albeit partially inferred, overview of its fundamental properties. By leveraging the information on its free base and related compounds, and by applying established synthetic and analytical methodologies, scientists can confidently incorporate this molecule into their research endeavors. The unique combination of a polar sulfone, a reactive amino group, and a stable cyclic backbone makes it a valuable building block for the generation of novel chemical libraries and the development of future therapeutics.
References
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfolane in contaminated sites: environmental toxicity and bioremediation technologies. Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
ResearchGate. (2020, August 10). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(thiolan-3-yl)-1lambda6-thiolane-1,1-dione. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2,3-dihydro-1lambda6-thiophene-1,1-dione hydrochloride. Retrieved from [Link]
-
Unacademy. (n.d.). Methods of Preparation of Amines. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2021, August 7). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. Retrieved from [Link]
-
Reagentia. (n.d.). 3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride (1 x 25 mg). Retrieved from [Link]
-
ResearchGate. (2021, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ScienceDirect. (2026, January 1). Sulfolane: Significance and symbolism. Retrieved from [Link]
